molecular formula C12H18O B2913241 (2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol CAS No. 2248209-31-4

(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Cat. No.: B2913241
CAS No.: 2248209-31-4
M. Wt: 178.275
InChI Key: DBXMHCIEGUDLGH-LLVKDONJSA-N
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Description

(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol is an organic compound characterized by its specific stereochemistry and the presence of a phenyl group substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and a chiral auxiliary.

    Reaction Conditions: The key step involves the addition of a chiral auxiliary to the aldehyde, followed by reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Employing automated processes for precise control of reaction conditions, including temperature, pressure, and reaction time.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-(2,4,6-Trimethylphenyl)ethanol: A similar compound with a different carbon chain length.

    2-(2,4,6-Trimethylphenyl)propan-2-ol: A structural isomer with the hydroxyl group on a different carbon atom.

Uniqueness

(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-(2,4,6-trimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXMHCIEGUDLGH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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